molecular formula C21H26N2O4 B4796880 4-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide

4-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide

Cat. No.: B4796880
M. Wt: 370.4 g/mol
InChI Key: ZILBHNBCYDTZMS-UHFFFAOYSA-N
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Description

4-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide is a synthetic organic compound characterized by its complex molecular structure. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Ethoxylation: Introduction of ethoxy groups to the benzene ring.

    Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.

    Isobutyrylation: Introduction of the isobutyryl group to the amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: Conversion of the ethoxy groups to aldehydes or carboxylic acids.

    Reduction: Reduction of the amide group to an amine.

    Substitution: Replacement of functional groups on the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

4-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide is utilized in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and reaction mechanism studies.

    Biology: In the study of enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide
  • 4-(2-ethoxyethoxy)-N-[4-(acetylamino)phenyl]benzamide
  • 4-(2-ethoxyethoxy)-N-[4-(propionylamino)phenyl]benzamide

Uniqueness

4-(2-ethoxyethoxy)-N-[4-(isobutyrylamino)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

4-(2-ethoxyethoxy)-N-[4-(2-methylpropanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-4-26-13-14-27-19-11-5-16(6-12-19)21(25)23-18-9-7-17(8-10-18)22-20(24)15(2)3/h5-12,15H,4,13-14H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILBHNBCYDTZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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